molecular formula C20H22N4O3S2 B2710677 N-(2,4-dimethylphenyl)-2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide CAS No. 932963-47-8

N-(2,4-dimethylphenyl)-2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide

Cat. No.: B2710677
CAS No.: 932963-47-8
M. Wt: 430.54
InChI Key: WUNXCZLMMKESCZ-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C20H22N4O3S2 and its molecular weight is 430.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis of derivatives related to N-(2,4-dimethylphenyl)-2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide involves complex organic reactions that yield novel compounds. For example, the synthesis of N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide Derivatives was achieved using carbodiimide condensation, showcasing a method for creating compounds with potential pharmaceutical applications (Yu et al., 2014). This research highlights the diversity and adaptability of thiadiazole derivatives in synthesizing biologically active molecules.

Structural Analysis

The structural analysis of similar compounds provides insights into their chemical properties and potential reactivity. For instance, the study of a non-symmetrical compartmental ligand derived from acetazolamide and its cobalt(III) complex revealed the complex's structural details through single-crystal X-ray diffraction (Crane et al., 2004). Such analyses are crucial for understanding the interaction mechanisms of these compounds with biological targets or other chemical entities.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[5-methoxy-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S2/c1-12-5-6-16(13(2)7-12)21-19(26)10-24-9-18(27-4)17(25)8-15(24)11-28-20-23-22-14(3)29-20/h5-9H,10-11H2,1-4H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUNXCZLMMKESCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=NN=C(S3)C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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